molecular formula C15H12O5 B167133 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid CAS No. 4756-45-0

2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid

Cat. No.: B167133
CAS No.: 4756-45-0
M. Wt: 272.25 g/mol
InChI Key: JLZIIHMTTRXXIN-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid, also known as 2’-Hydroxy-4’-methoxy-benzophenone-2-carboxylic acid, is an organic compound with the molecular formula C15H12O5. This compound is a derivative of benzoic acid and is characterized by the presence of both hydroxy and methoxy functional groups on the benzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with benzoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(2-Hydroxy-4-methoxybenzoyl)benzoquinone.

    Reduction: Formation of 2-(2-Hydroxy-4-methoxybenzyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzoic acid: Similar structure but lacks the benzoyl group.

    4-Methoxysalicylic acid: Similar functional groups but different structural arrangement.

    2-Hydroxy-5-methoxybenzoic acid: Similar functional groups but different positions on the benzene ring.

Uniqueness

2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid is unique due to the presence of both hydroxy and methoxy groups on the benzoyl moiety, which imparts distinct chemical properties and reactivity. This structural arrangement allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2-hydroxy-4-methoxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-9-6-7-12(13(16)8-9)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,16H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZIIHMTTRXXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063599
Record name Benzoic acid, 2-(2-hydroxy-4-methoxybenzoyl)-
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Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4756-45-0
Record name 2-Hydroxy-4-methoxy-2′-carboxybenzophenone
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Record name 2-Hydroxy-4-methoxy-2'-carboxybenzophenone
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Record name Cyasorb
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Record name Benzoic acid, 2-(2-hydroxy-4-methoxybenzoyl)-
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Record name Benzoic acid, 2-(2-hydroxy-4-methoxybenzoyl)-
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Record name 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid
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Record name 2-HYDROXY-4-METHOXY-2'-CARBOXYBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid (Cyasorb) primarily acts as a UV absorber. It absorbs harmful UV radiation from sunlight and dissipates it as heat, preventing it from reaching and degrading the polymer chains. [, , ]

ANone: In the absence of stabilizers, polymers like EVA undergo photo-oxidation, leading to chain scission, formation of chromophores (causing discoloration), and generation of volatile organic compounds like acetic acid. [, ]

ANone: The molecular formula of this compound is C15H12O5, and its molecular weight is 272.25 g/mol.

ANone: Techniques like Fourier Transform Infrared Spectroscopy (FTIR), UV-Visible Spectroscopy, and Nuclear Magnetic Resonance (NMR) are valuable tools to identify and characterize this compound and its degradation products within polymer matrices. [, , ]

ANone: this compound is widely used for stabilizing polyolefins, including polyethylene, polypropylene, and ethylene copolymers like EVA. [, , ]

ANone: this compound, especially when combined with synergists like organic phosphites or zinc dialkyldithiocarbamates, offers superior UV stabilization compared to some organic absorbers in terms of both efficiency and cost-effectiveness. []

ANone: Factors like concentration, dispersion within the polymer matrix, presence of synergistic additives, exposure conditions (UV intensity, temperature, humidity), and the type of polymer itself can impact the effectiveness of this compound. [, ]

ANone: While primarily known as a UV absorber, some studies have investigated the potential catalytic activity of this compound, particularly in its nickel complex form, in decomposing hydroperoxides, which are intermediates in polymer degradation. []

ANone: Replacing alkoxy groups with hydroxyl groups in benzophenone-based UV absorbers can lead to stronger intermolecular interactions, such as hydrogen bonding, with other additives like hindered piperidine stabilizers, potentially enhancing their synergistic effects. []

ANone: While generally considered stable, this compound can undergo photochemical decomposition upon prolonged exposure to UV radiation, leading to a reduction in its effectiveness over time. []

ANone: Combining this compound with other stabilizers (e.g., hindered amine light stabilizers), using UV-filtering materials, optimizing its dispersion in the polymer matrix, and developing new formulations with reduced chromophore generation during curing are potential approaches to enhance its long-term performance. [, ]

ANone: Other UV absorbers like hindered amine light stabilizers (HALS), benzotriazoles, and cyanoacrylates, along with inorganic UV blockers like zinc oxide and titanium dioxide, can serve as alternatives. [, , , ]

ANone: Compatibility with recycling streams, potential for additive migration during reprocessing, and any regulations related to the disposal of materials containing this compound need to be addressed. []

ANone: Access to analytical techniques like FTIR, UV-Vis Spectroscopy, GPC, DSC, and microscopy, along with weathering chambers for accelerated aging studies, are crucial for researchers in this field. Collaboration with material scientists, polymer chemists, and analytical chemists is also highly beneficial. [, , ]

ANone: The development and understanding of UV stabilizers like this compound have significantly impacted industries beyond polymers, including coatings, textiles, and packaging, by improving the durability and lifespan of materials exposed to sunlight. [, ]

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